

5-Chloro-1-methylimidazole chemical properties and structure

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Compound of Interest

Compound Name: 5-Chloro-1-methylimidazole

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An In-depth Technical Guide to **5-Chloro-1-methylimidazole**: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural details, and key experimental applications of **5-Chloro-1-methylimidazole**. The information is intended for professionals in research, scientific, and drug development fields, with a focus on delivering precise, actionable data.

Core Chemical Properties and Structure

5-Chloro-1-methylimidazole is a halogenated heterocyclic compound widely utilized as a synthetic intermediate in the pharmaceutical and chemical industries.^{[1][2]} At room temperature, its physical state is reported as both a white to off-white crystalline solid and a colorless to pale yellow liquid, suggesting it may be a low-melting solid or that its appearance depends on purity.^{[1][3][4]}

Structural Information

The structure of **5-Chloro-1-methylimidazole** consists of a five-membered imidazole ring substituted with a chlorine atom at the C5 position and a methyl group at the N1 position.

Caption: Chemical structure of **5-Chloro-1-methylimidazole**.

Physicochemical Data

The quantitative properties of **5-Chloro-1-methylimidazole** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	5-chloro-1-methylimidazole	[5]
CAS Number	872-49-1	[6]
Molecular Formula	C ₄ H ₅ ClN ₂	[6]
Molecular Weight	116.55 g/mol	
Appearance	White to off-white crystalline solid or colorless to pale yellow liquid	[1][4]
Melting Point	No data available	[7]
Boiling Point	82-85 °C at 11 mmHg (15 hPa)	[1]
Density	1.25 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.511	
Flash Point	96 °C (204.8 °F) - closed cup	[1]
Water Solubility	log ₁₀ (S) = -3.21 (calculated)	[8]
LogP (Octanol/Water)	1.073 (calculated)	[8]
SMILES String	Cn1cncc1Cl	[9]
InChI Key	NYDGOZPYEABERA-UHFFFAOYSA-N	[9]

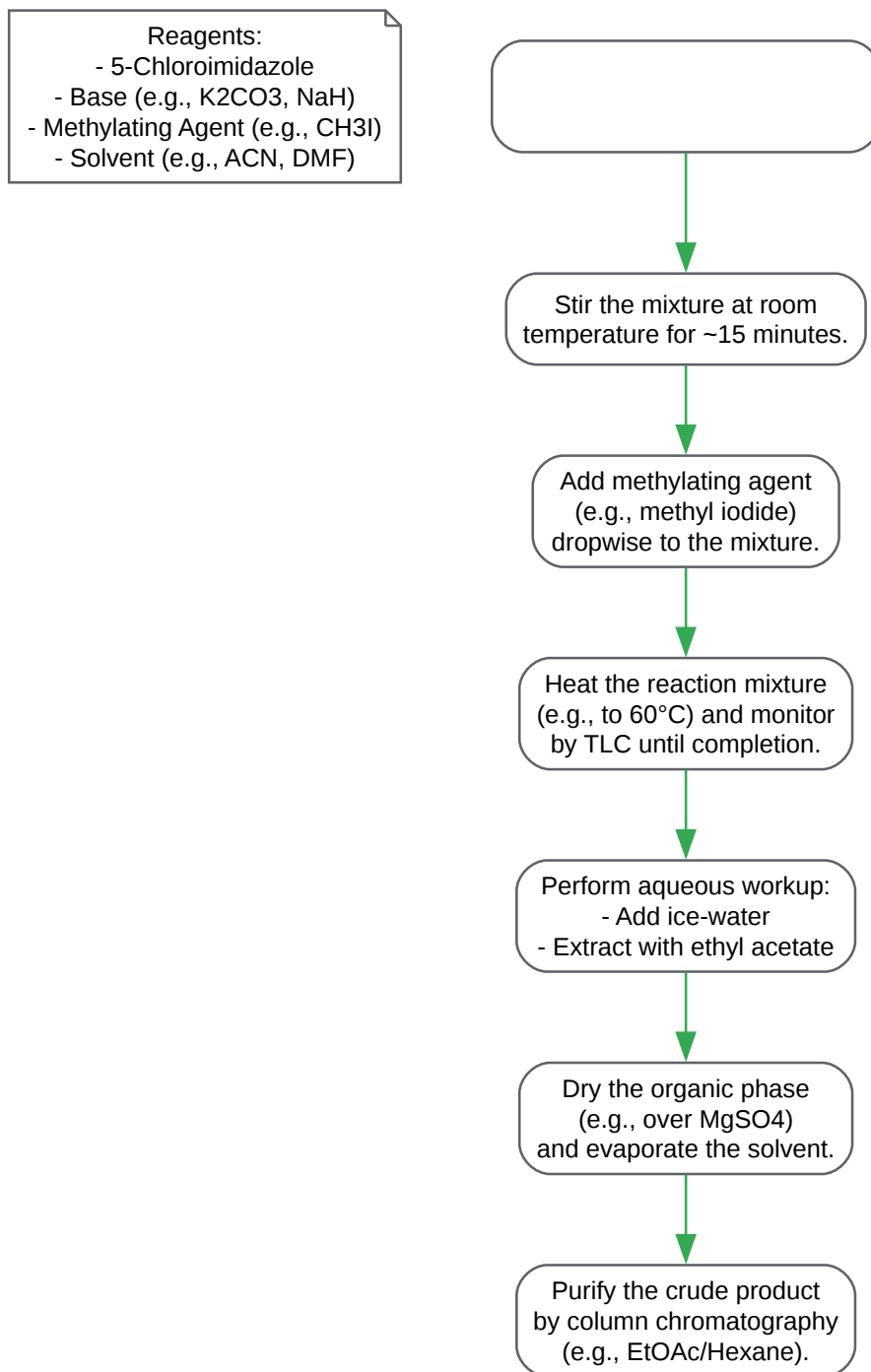
Experimental Protocols

Detailed methodologies for the synthesis and analysis of **5-Chloro-1-methylimidazole** are critical for its application in research and development.

Synthesis Protocol: Alkylation of 5-Chloroimidazole

5-Chloro-1-methylimidazole is typically synthesized via the N-alkylation of 5-chloroimidazole using a suitable methylating agent under basic conditions.^[1] The following protocol is a generalized procedure based on common alkylation methods for imidazole derivatives.

Synthesis Workflow for 5-Chloro-1-methylimidazole



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Caption: Generalized workflow for the synthesis of **5-Chloro-1-methylimidazole**.

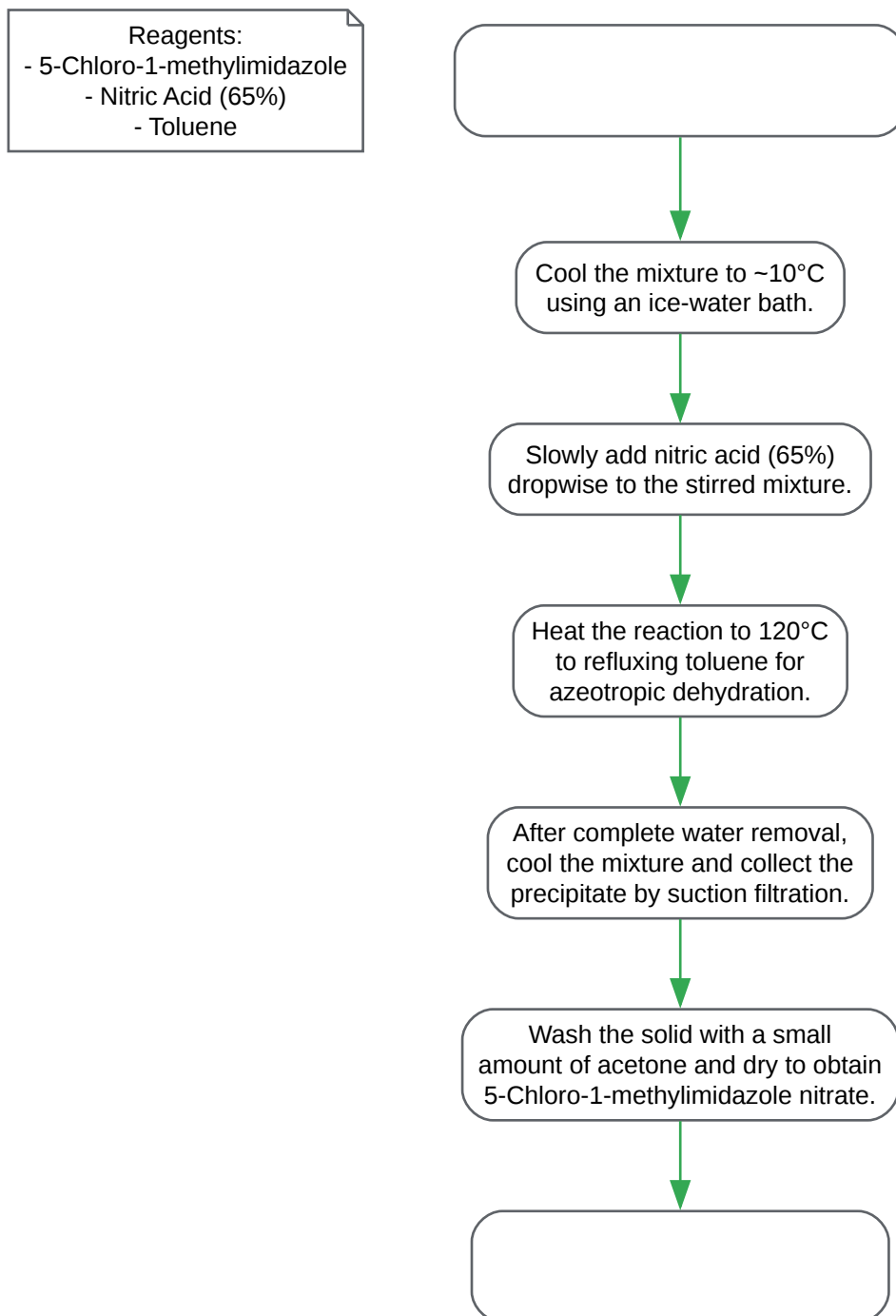
Methodology:

- **Preparation:** To a solution of 5-chloroimidazole (1 equivalent) in a suitable solvent such as acetonitrile (CH_3CN) or dimethylformamide (DMF), a base (e.g., potassium carbonate, K_2CO_3 , ~1.1 equivalents) is added.
- **Reaction Initiation:** The mixture is stirred for approximately 15 minutes at room temperature to facilitate the deprotonation of the imidazole.
- **Alkylation:** A methylating agent, such as methyl iodide (CH_3I , ~2 equivalents), is added dropwise to the suspension.
- **Reaction Conditions:** The reaction mixture is heated (e.g., to 60°C) and stirred. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is cooled, added to ice-water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine.
- **Isolation:** The organic phase is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- **Purification:** The resulting crude product can be purified by column chromatography on silica gel using a solvent system such as ethyl acetate/hexane to yield pure **5-Chloro-1-methylimidazole**.^[10]

Reaction Protocol: Nitration to 5-Chloro-1-methyl-4-nitroimidazole

A key application of **5-Chloro-1-methylimidazole** is its use as a precursor in the synthesis of other functionalized imidazoles. A patent describes its nitration to form 5-chloro-1-methyl-4-nitroimidazole, a crucial intermediate for the immunosuppressant drug Azathioprine.^{[9][11]}

Workflow for the Nitration of 5-Chloro-1-methylimidazole



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Caption: Experimental workflow for the synthesis of **5-Chloro-1-methylimidazole** nitrate.

Methodology for **5-Chloro-1-methylimidazole** Nitrate Salt Formation:

- **Charging the Reactor:** In a 250 mL three-necked flask equipped for azeotropic dehydration, add 30g of **5-Chloro-1-methylimidazole** and 90 mL of toluene.
- **Acid Addition:** While stirring mechanically, cool the flask in an ice-water bath to approximately 10°C. Slowly add 18.8 mL of 65% nitric acid dropwise.
- **Azeotropic Dehydration:** Gradually heat the mixture to 120°C to reflux the toluene, which removes water azeotropically.
- **Isolation:** Once water removal is complete, cool the reaction mixture. The resulting white crystals are collected by suction filtration.
- **Purification:** The collected solid is washed with a small amount of acetone and dried to yield **5-Chloro-1-methylimidazole** nitrate.^[9] This nitrate salt is then used in a subsequent nitration step with sulfuric acid to produce 5-chloro-1-methyl-4-nitroimidazole.^[9]

Analytical Protocols

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of **5-Chloro-1-methylimidazole**.

- **Column:** Newcrom R1 HPLC column.^[12]
- **Mobile Phase:** A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.^[12]
- **Detection:** UV absorbance.
- **Application:** This method is suitable for purity assessment, impurity isolation in preparative separations, and pharmacokinetic studies.^[12]

Gas Chromatography-Mass Spectrometry (GC-MS): For purity validation and identification of volatile impurities, GC-MS is a highly effective technique.

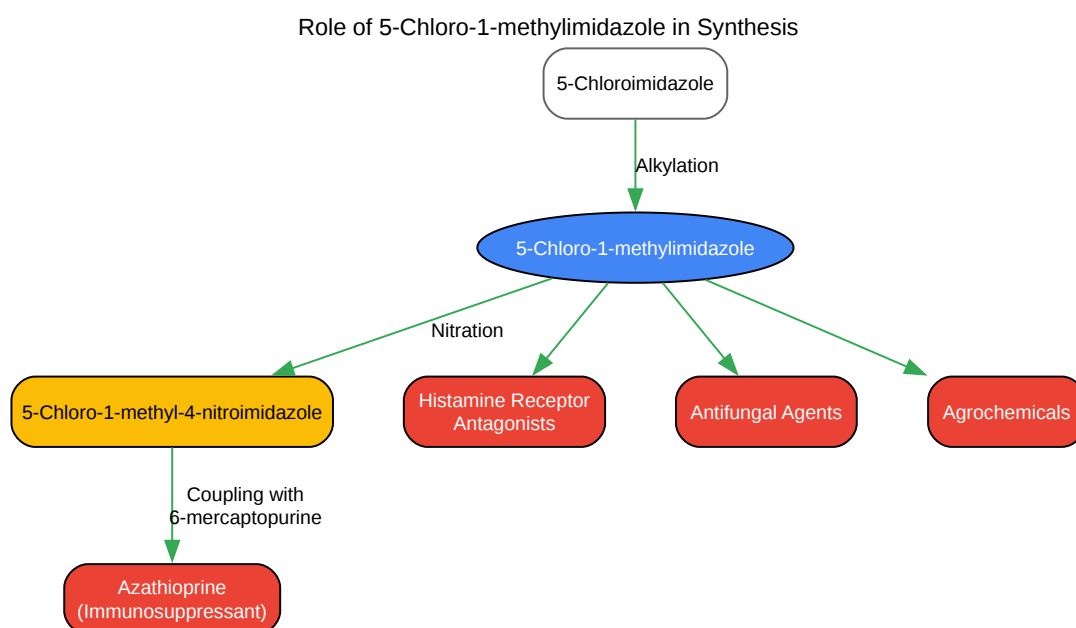
- Principle: Separation is based on volatility and polarity, with detection by mass-to-charge ratio.
- Sample Preparation: The sample is typically dissolved in a volatile organic solvent. Derivatization may be required for related, more polar imidazole compounds.
- General Conditions:
 - Injector: Split/splitless inlet at 250°C.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Oven Program: A temperature gradient is programmed to ensure separation of components.
 - MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-300.
- Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra against a reference library (e.g., NIST).^[13]

Applications in Drug Development and Research

While not typically a pharmacologically active agent itself, **5-Chloro-1-methylimidazole** is a key building block in medicinal chemistry.

Role as a Synthetic Intermediate

The primary role of **5-Chloro-1-methylimidazole** is as an intermediate in the synthesis of more complex molecules.^{[1][2]} Its structure allows for further functionalization, making it a valuable precursor for various therapeutic agents.



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